Paricalcitol Impurity B001

Description

Structure

3D Structure

Properties

IUPAC Name |

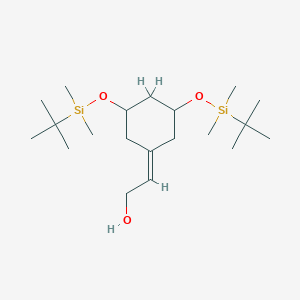

2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3Si2/c1-19(2,3)24(7,8)22-17-13-16(11-12-21)14-18(15-17)23-25(9,10)20(4,5)6/h11,17-18,21H,12-15H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSSQNPZARKZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(CC(=CCO)C1)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms and Pathways of Impurity Formation for Paricalcitol Impurity B001

Process-Related Impurity Generation During Paricalcitol (B1678470) Synthesis

The synthesis of Paricalcitol is a complex process involving numerous chemical transformations, each with the potential to generate undesired by-products. The formation of Impurity B001 is often linked to a lack of complete stereochemical control during key reaction steps.

The quality of starting materials and reagents is paramount in controlling the impurity profile of the final API. While specific by-products from starting materials leading directly to Impurity B001 are not extensively detailed in publicly available literature, it is a fundamental principle of organic synthesis that impurities in the initial building blocks can be carried through and incorporated into the final molecular structure, or they can participate in side reactions to form new impurities.

A crucial step in the synthesis of Paricalcitol involves the creation of specific stereocenters. A key pathway for the formation of Paricalcitol Impurity B001 has been identified as the epimerization of a critical intermediate, referred to as compound 3 in some synthetic schemes google.com. Epimerization is a chemical process where only one of several chiral centers in a molecule is inverted to its opposite configuration. This results in the formation of a diastereomer of the intended intermediate, which then proceeds through the remaining synthetic steps to yield the final impurity, an isomer of Paricalcitol google.com.

The control of this epimerization is a critical quality control step in the manufacturing process. The choice of reagents and reaction conditions can significantly influence the ratio of the desired intermediate to its epimeric impurity. For instance, the use of different oxidizing agents during the conversion of a precursor to this key intermediate can impact the yield of the desired product and the amount of the epimeric impurity formed google.com.

Table 1: Factors Potentially Influencing Intermediate Epimerization

| Factor | Potential Impact on Impurity B001 Formation |

| Oxidizing Agent | Different oxidizing agents can exhibit varying degrees of stereoselectivity, influencing the formation of the desired stereoisomer of the intermediate versus its epimer. |

| Reaction Temperature | Temperature can affect the thermodynamic equilibrium between the desired intermediate and its epimer, potentially favoring the formation of the impurity at certain temperatures. |

| Base | The choice and strength of the base used in certain reaction steps can promote epimerization at acidic chiral centers. |

| Solvent | The polarity and protic nature of the solvent can influence the stability of transition states, thereby affecting the stereochemical outcome of a reaction. |

Catalysts and solvents play a pivotal role in directing the stereochemical outcome of chemical reactions. While specific details on catalytic and solvent effects on the formation of Impurity B001 are proprietary to manufacturers, general principles of asymmetric synthesis apply. The choice of a specific catalyst can be instrumental in achieving high stereoselectivity and minimizing the formation of unwanted isomers. Similarly, the solvent can influence the reaction environment, affecting the conformation of reactants and transition states, which in turn can impact the stereochemical purity of the product nih.govrsc.org. Inadequate control over these parameters can lead to an increased level of Impurity B001.

Degradation-Related Impurity Generation of Paricalcitol Leading to Impurity B001

Paricalcitol, like many complex organic molecules, is susceptible to degradation when exposed to various stress conditions such as oxidation and hydrolysis. These degradation pathways can lead to the formation of impurities, including isomers like Impurity B001.

Vitamin D compounds are known to be sensitive to oxygen. The presence of oxygen can lead to the formation of various oxidation products. Some reports suggest that the formation of "oxidized impurity B" can occur in Paricalcitol formulations, and controlling the oxygen content in the product's container is a strategy to minimize its formation newdrugapprovals.org.

The conjugated triene system in the Paricalcitol molecule is a likely site for oxidative attack. The reaction with oxygen, often initiated by light or heat, can lead to the formation of various oxygenated derivatives, potentially including epoxides, hydroperoxides, and other degradation products. While the precise structure of the "oxidized impurity B" is not publicly disclosed, it is plausible that oxidative processes could lead to structural changes that result in an isomer of Paricalcitol.

Table 2: Potential Oxidative Degradation Reactions

| Reaction Type | Potential Impact on Paricalcitol |

| Epoxidation | The double bonds in the triene system are susceptible to epoxidation, leading to the formation of new stereocenters and potential isomers. |

| Hydroxylation | Oxidation can introduce new hydroxyl groups at various positions on the molecule, altering its structure and properties. |

| Peroxidation | Formation of hydroperoxides can be an initial step in the oxidative degradation cascade, leading to a variety of degradation products. |

Hydrolysis is another common degradation pathway for pharmaceutical compounds, involving the cleavage of chemical bonds by reaction with water. The stability of a molecule to hydrolysis can be highly dependent on the pH of the environment.

Photodegradation Pathways

The susceptibility of Paricalcitol to degradation upon exposure to light has been noted. As a vitamin D analog, its complex structure is inherently sensitive to light, which can induce various chemical transformations. Photostability studies are a standard component of drug development to ascertain the impact of light on the drug substance and to determine appropriate protective measures for packaging and storage.

Forced degradation studies on Paricalcitol have included exposure to UV light. While these studies are designed to generate potential degradation products, the specific identification and elucidation of the formation pathways of "Impurity B001" under photolytic stress are not described in the available scientific literature. The energy from light, particularly in the UV spectrum, can lead to isomerization, oxidation, or fragmentation of the Paricalcitol molecule, but a direct link to the formation of "Impurity B001" has not been established in the reviewed sources.

Thermal Degradation Processes

The stability of Paricalcitol under conditions of elevated temperature has also been a subject of investigation. Thermal stress testing is employed to simulate the potential impact of storage at temperatures outside of the recommended range and to identify potential thermally induced degradants.

In the context of forced degradation studies, Paricalcitol has been subjected to thermal stress. However, the specific chemical reactions that occur and the resulting degradation products, including "Impurity B001," are not detailed in the available literature. High temperatures can provide the activation energy for various reactions, such as oxidation, hydrolysis (if moisture is present), or molecular rearrangements, but the specific thermal degradation pathway leading to "Impurity B001" remains uncharacterized in the public domain.

Degradation Kinetics and Reaction Order Studies Pertaining to Impurity B001 Formation

The study of degradation kinetics is essential for predicting the shelf-life of a drug product and understanding the rate at which impurities may form under various conditions. This involves determining the reaction order and the rate constants for the degradation processes.

While general stability-indicating methods have been developed for Paricalcitol, specific kinetic studies detailing the rate of formation of "Impurity B001" under different stress conditions (e.g., light, heat) are not available in the reviewed scientific literature. Without the identification of "Impurity B001," it is not possible to provide data on its formation kinetics or the reaction order of the degradation process that leads to it.

Excipient and Container-Closure Interaction Impurity Formation

The interaction between an active pharmaceutical ingredient (API) and the excipients within a formulation, or with the primary packaging materials (container-closure system), can be a source of impurity formation. These interactions can be complex and may be influenced by factors such as the formulation's pH, the presence of moisture, and storage conditions.

Paricalcitol is formulated with excipients, and it is in direct contact with its container-closure system. Compatibility studies are therefore a critical aspect of its development to ensure that no adverse interactions occur that could compromise the product's quality. However, specific information detailing the formation of "this compound" as a result of interactions with specific excipients or components of its container-closure system is not available in the public scientific literature.

Advanced Analytical Methodologies for Paricalcitol Impurity B001 Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating Impurity B001 from the main Paricalcitol (B1678470) compound and other related substances. Various liquid and gas chromatographic techniques are utilized to handle the diverse chemical properties of potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity B001

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Paricalcitol and its impurities. veeprho.com The development of a stability-indicating HPLC method is essential to separate Impurity B001 from Paricalcitol and any degradation products that might form under stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.net

Method development typically involves a systematic approach to optimize chromatographic conditions. Reversed-phase HPLC is common, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netnih.gov A simple gradient liquid chromatographic method was developed for determining paricalcitol and its related substances, including impurities A, B, C, D, E, F, G, H, and I. researchgate.net Normal-phase HPLC, where the stationary phase is polar (e.g., silica (B1680970) gel) and the mobile phase is non-polar, has also been proven effective, offering strong specificity and good separation between Paricalcitol and its impurities. google.com

The following table summarizes typical parameters for an HPLC method developed for Paricalcitol impurity analysis:

Table 1: Example of HPLC Method Parameters for Paricalcitol Impurity Analysis| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Altima C18, 250 mm x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase A | Water:Acetonitrile (85:15) | researchgate.net |

| Mobile Phase B | Water | researchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 252 nm | researchgate.net |

| Column Temperature | 25°C | nih.gov |

Validation of the developed HPLC method is performed according to International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netnih.gov This involves demonstrating the method's specificity, linearity, range, precision, accuracy, and robustness. researchgate.net For instance, a validated method demonstrated linearity for Paricalcitol and its impurities over a concentration range of 0.002–0.1 mg/mL. researchgate.net The accuracy is confirmed by recovery studies, with results typically expected to be within 98-102%. researchgate.net

Table 2: Key Validation Parameters for HPLC Methods

| Validation Parameter | Description | Typical Acceptance Criteria | Source(s) |

|---|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from blank, placebo, or other impurities at the analyte's retention time. | researchgate.netnih.gov |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. | nih.govnih.gov |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2%. | nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 98.0% and 102.0%. | researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Signal-to-Noise ratio of 3:1. | google.comnih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. | researchgate.netnih.gov |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters are met after minor changes (e.g., flow rate, pH). | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. By using columns with smaller particle sizes (typically less than 2 µm), UHPLC systems can operate at higher pressures, leading to faster analysis times and improved resolution and sensitivity. researchgate.net While specific published methods for Paricalcitol Impurity B001 using UHPLC are not widely detailed, the technique is broadly applied for the characterization of drug-related impurities. A stability-indicating UPLC method can provide sharper peaks and better separation of closely eluting impurities, which is highly advantageous for resolving complex impurity profiles. researchgate.net

Chiral Chromatography for Stereoisomeric Impurity B001

Paricalcitol is a molecule with multiple chiral centers, meaning it can exist as various stereoisomers. researchgate.net Consequently, its impurities, including Impurity B001, may also be stereoisomers (enantiomers or diastereomers). Different stereoisomers can have different physiological effects, making their separation and quantification essential. nih.gov

Chiral chromatography is a specialized form of HPLC designed for this purpose. ntu.edu.sg Separation can be achieved through two main approaches:

Direct Separation : This method uses a Chiral Stationary Phase (CSP). The CSP contains a single enantiomer of a chiral selector that interacts differently with the enantiomers of the analyte, leading to different retention times and separation. ntu.edu.sgyoutube.com

Indirect Separation : This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. ntu.edu.sgchiralpedia.com These diastereomeric products have different physicochemical properties and can be separated on a standard achiral HPLC column. chiralpedia.comnih.gov

A high-performance liquid chromatography method has been developed for simultaneously separating and analyzing paricalcitol and its isomer impurities, demonstrating the practical application of chromatography for resolving these complex mixtures. wipo.int Combining chiral and achiral chromatography in series can also be a powerful strategy to achieve full separation of both enantiomeric and diastereomeric impurities in molecules with multiple chiral centers. sigmaaldrich.com

Spectroscopic Techniques for Structural Elucidation

Once an impurity is separated, spectroscopic techniques are employed to determine its exact chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity B001 Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. nih.gov It allows for the detailed mapping of the molecular structure without requiring a crystalline sample. The ability of NMR to analyze components within a mixture makes it highly valuable in manufacturing process analysis. nih.gov

For a molecule like this compound, a suite of NMR experiments would be conducted:

1D NMR : Proton (¹H) NMR provides information on the number and types of hydrogen atoms and their immediate chemical environment. Carbon-13 (¹³C) NMR reveals the number and types of carbon atoms in the molecule.

2D NMR : These experiments show correlations between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.

By combining the data from these NMR experiments, a complete and unambiguous assignment of the chemical structure and stereochemistry of this compound can be achieved. ntu.edu.sgnih.gov

Proton (1H) NMR Analysis

Proton NMR (¹H NMR) analysis of this compound would be fundamental in identifying the number of different types of protons, their electronic environments, and their proximity to one another. Key diagnostic signals would be anticipated for the aldehyde proton, vinylic protons, protons on the cyclohexane (B81311) ring, and the bulky tert-butyl and dimethylsilyl protecting groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide a detailed picture of the molecule's structure.

Hypothetical ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Triplet (t) | Coupled to adjacent methylene (B1212753) protons. |

| Vinylic (=CH-) | 5.5 - 6.5 | Multiplet (m) | Complex splitting due to coupling with multiple protons. |

| Cyclohexane Ring Protons (-CH-O-) | 3.5 - 4.5 | Multiplet (m) | Protons on carbons bearing the silyloxy groups. |

| Cyclohexane Ring Protons (-CH₂-) | 1.0 - 2.5 | Multiplet (m) | Methylene protons of the cyclohexane ring. |

| Silyl (B83357) Methyl Protons (-Si(CH₃)₂) | 0.0 - 0.2 | Singlet (s) | Characteristic upfield signals of dimethylsilyl groups. |

Carbon-13 (13C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. For instance, the aldehyde carbonyl carbon would appear significantly downfield.

Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 205 |

| Vinylic Carbons (C=C) | 120 - 150 |

| Carbons bonded to Oxygen (-C-O) | 60 - 80 |

| Cyclohexane Ring Carbons (-CH₂-) | 20 - 40 |

| Silyl Methyl Carbons (-Si-CH₃) | -5 - 5 |

| Tert-butyl Methyl Carbons (-C(CH₃)₃) | 25 - 35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of adjacent protons within the cyclohexane ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms, thereby piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the cyclohexane ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would indicate the C=O stretch of the aldehyde. The C=C stretching vibration of the exocyclic double bond would likely appear in the 1640-1680 cm⁻¹ region. The strong Si-O-C stretching vibrations would be prominent in the 1000-1250 cm⁻¹ range. C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy, which is sensitive to non-polar bonds, would be particularly useful for confirming the C=C double bond, often providing a stronger signal for this functional group than IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Purity Assessment

UV-Vis spectroscopy provides information about the conjugated systems within a molecule, which act as chromophores by absorbing light in the ultraviolet or visible range. The extended conjugation in this compound, involving the exocyclic double bond and the aldehyde group, would result in a characteristic UV absorption maximum (λ_max). This λ_max value is useful for confirming the structure of the chromophore.

Furthermore, UV-Vis spectroscopy is a valuable tool for quantitative analysis and purity assessment. A calibration curve can be constructed by measuring the absorbance of solutions of known concentrations of a pure reference standard of the impurity. This allows for the quantification of the impurity in samples of the active pharmaceutical ingredient (API) or formulated drug product. Its high sensitivity makes it suitable for detecting trace amounts of impurities.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive-ion mode ESI-MS, the molecule would likely be observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI would allow for the determination of the exact mass of the impurity, from which its elemental formula can be deduced with high confidence.

Tandem mass spectrometry (MS/MS) experiments would involve selecting the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable structural information. For instance, characteristic losses of the silyl protecting groups and fragmentation of the cyclohexane ring and the side chain would be expected, helping to confirm the proposed structure of this compound.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a mass spectrometry ionization technique well-suited for the analysis of small, non-polar to medium-polarity molecules that are thermally stable. labcompare.com Unlike electrospray ionization (ESI), APCI involves a gas-phase ionization process. The sample eluting from a liquid chromatograph is nebulized and vaporized in a heated tube before entering a corona discharge region. Here, reagent gas ions (typically from the mobile phase) transfer a proton to the analyte molecules, resulting in the formation of protonated molecules, [M+H]⁺. nih.gov

APCI is considered a soft ionization method, which minimizes in-source fragmentation and typically produces a strong signal for the molecular ion. researchgate.net This characteristic is highly advantageous for impurity analysis, as the primary goal is to determine the molecular weight of the unknown compound, such as this compound. Given that Paricalcitol is a vitamin D analog with structural similarities to steroids and lipids, APCI-MS presents a robust analytical option, as it is well-established for analyzing these compound classes. nih.govnih.gov The gentle nature of the ionization process ensures the integrity of the impurity's molecular ion, providing a clear starting point for further structural investigation. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of an unknown compound like Impurity B001. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million, ppm), HRMS can distinguish between different elemental compositions that have the same nominal mass.

Once a molecular ion for Impurity B001 is detected, HRMS provides a highly accurate mass measurement. This precise mass is then compared against a database of possible elemental formulas containing elements expected to be present (carbon, hydrogen, oxygen, etc.). The formula that best matches the measured mass is proposed as the elemental composition of the impurity. This step is critical in moving from a simple molecular weight determination to a definitive molecular formula.

Table 1: Illustrative HRMS Data for Differentiating Potential Formulas for Impurity B001 This table is for illustrative purposes to demonstrate the principle of HRMS.

| Potential Formula | Exact Mass | Measured Mass (Hypothetical) | Mass Difference (ppm) |

| C₂₇H₄₂O₄ | 446.3083 | 446.3081 | -0.45 |

| C₂₆H₄₆O₅ | 446.3345 | 446.3081 | -59.15 |

| C₂₈H₃₈O₄ | 446.2770 | 446.3081 | +69.69 |

As shown in the hypothetical data, only one potential formula provides a mass difference within the typical acceptance criteria of HRMS, allowing for its confident assignment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. The process involves multiple stages of mass analysis. First, the molecular ion of interest (the precursor ion), in this case, the [M+H]⁺ ion of Impurity B001, is selected in the first mass analyzer. This selected ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas. The resulting fragment ions (product ions) are then analyzed in a second mass analyzer.

The resulting product ion spectrum is essentially a "fingerprint" of the molecule's structure. By analyzing the mass differences between the precursor ion and the various product ions, chemists can deduce the connectivity of atoms and the locations of functional groups. To identify Impurity B001, its fragmentation pattern would be systematically compared to the fragmentation pattern of the parent drug, Paricalcitol. Differences in the spectra would reveal the specific site of structural modification, such as the addition, elimination, or alteration of a functional group, thereby leading to the elucidation of the impurity's structure.

Hyphenated Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex pharmaceutical samples. wisdomlib.org They provide a powerful means to separate, identify, and quantify trace-level impurities like B001.

LC-MS/MS for Impurity Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern pharmaceutical impurity analysis, offering exceptional sensitivity and selectivity. nih.govnih.govplos.org The technique first uses High-Performance Liquid Chromatography (HPLC) to separate Impurity B001 from Paricalcitol and other related substances in the sample mixture. wisdomlib.org The separated components then flow directly into the mass spectrometer for detection.

For quantification, LC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. plos.org In this mode, a specific precursor-to-product ion transition for Impurity B001 is monitored. This high degree of specificity allows for accurate quantification even at very low levels, often in the picogram-per-milliliter (pg/mL) to nanogram-per-milliliter (ng/mL) range, with minimal interference from the sample matrix. nih.govnih.gov A validated LC-MS/MS method provides critical data on the precise amount of Impurity B001 present in a sample.

Table 2: Typical Validation Parameters for a Hypothetical LC-MS/MS Quantification Method for Impurity B001

| Parameter | Typical Acceptance Criteria | Finding |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | 1-100 ng/mL | 1-100 ng/mL |

| Intra-day Precision (%RSD) | < 15% | < 8.5% |

| Inter-day Precision (%RSD) | < 15% | < 9.0% |

| Accuracy (% Bias) | Within ±15% | -8.7% to +12.4% |

GC-MS for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile impurities. nih.gov While Impurity B001 itself, being a large molecule similar to Paricalcitol, is not suitable for GC analysis, the technique is crucial for detecting other potential impurities related to the manufacturing process. These can include residual solvents used during synthesis and purification or small, volatile degradation products.

Static headspace GC-MS (HS-GC-MS) is a common approach where the vapor above the sample is injected into the GC system. This is a highly sensitive method for detecting trace levels of volatile organic compounds in the final drug substance or product. nih.gov

LC-NMR for Direct Structural Elucidation of Minor Components

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that combines the separation power of LC with the definitive structure elucidation capability of NMR. globalresearchonline.netnumberanalytics.com While MS techniques provide information on molecular weight and fragmentation, NMR provides detailed information about the exact arrangement of atoms and the stereochemistry of a molecule. numberanalytics.com

For a challenging impurity like B001, LC-NMR can provide unambiguous structural confirmation. wisdomlib.org The impurity can be separated on the LC column and then transferred to the NMR flow cell for analysis. In "stopped-flow" mode, the chromatography is paused while the peak of interest is in the detector, allowing sufficient time to acquire detailed one- and two-dimensional NMR spectra. globalresearchonline.net This direct analysis avoids the often difficult and time-consuming process of isolating the impurity in sufficient quantity and purity for conventional NMR analysis, making it a highly efficient tool for confirming the structures of minor components. taylorfrancis.com

Validation Parameters for Analytical Methods Quantifying this compound

The validation of an analytical method is a critical process in pharmaceutical quality control, ensuring that the method is suitable for its intended purpose. For quantifying impurities such as this compound, this process is rigorously governed by international guidelines, most notably those from the International Council for Harmonisation (ICH). europa.euloesungsfabrik.de The validation process provides documented evidence that the analytical procedure possesses the necessary performance characteristics to reliably and accurately measure the impurity content in the Paricalcitol drug substance or product. loesungsfabrik.deeuropa.eu

Key validation parameters for a quantitative impurity test include specificity, linearity, range, accuracy, precision, limit of quantification, limit of detection, and robustness. europa.euich.org These parameters are not evaluated in isolation; often, experimental designs allow for the simultaneous investigation of several characteristics, providing a comprehensive understanding of the method's capabilities. europa.euich.org The ultimate goal is to establish a reliable method that can be routinely used in a quality control laboratory for the analysis of related substances in Paricalcitol. researchgate.net

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. ich.org For the quantification of this compound, the method must be able to distinguish its signal from that of the active pharmaceutical ingredient (API), Paricalcitol, and any other related substances. ich.orgresearchgate.net

A primary technique to demonstrate specificity is through forced degradation studies. researchgate.netnih.gov In these studies, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. researchgate.netnih.gov The analytical method, typically a chromatographic technique like HPLC, is then used to analyze these stressed samples. The method is considered specific if it can separate the impurity peak from all potential degradation product peaks and the main Paricalcitol peak. researchgate.netscience.gov For instance, one validated HPLC method for Paricalcitol demonstrated no interference in the drug peak after subjecting it to acid, base, oxidation, UV light, and temperature stress. researchgate.net

When impurity standards are available, specificity can be demonstrated by spiking the drug substance or product with known amounts of impurities and showing that they are effectively separated. ich.org If impurity standards are not available, results from the test method can be compared to those from a second, well-characterized procedure to confirm specificity. ich.org In chromatographic methods, peak purity analysis using tools like a photodiode array (PDA) detector is also a vital part of establishing specificity. ikev.org A patent for an HPLC method highlights its strong specificity and good separation effect between Paricalcitol and its impurities, with a resolution of 4.9 between the main peak and a key impurity. google.com

Table 1: Forced Degradation Conditions for Specificity Studies of Paricalcitol

| Stress Condition | Typical Reagent/Parameter | Purpose |

|---|---|---|

| Acid Hydrolysis | e.g., 0.1N HCl | To generate acid-labile degradation products. researchgate.netnih.gov |

| Base Hydrolysis | e.g., 0.1N NaOH | To generate base-labile degradation products. researchgate.netnih.gov |

| Oxidation | e.g., 3% H₂O₂ | To generate oxidative degradation products. researchgate.netnih.gov |

| Thermal Degradation | e.g., 80°C | To test for heat sensitivity and generate thermal degradants. researchgate.net |

| Photolytic Degradation | e.g., UV Light | To test for light sensitivity and generate photodegradation products. researchgate.netnih.gov |

Linearity and Range

Linearity demonstrates that the results obtained by the analytical method are directly proportional to the concentration of the analyte within a given range. ikev.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org

For an impurity like this compound, the analytical range must, at a minimum, span from the limit of quantification (LOQ) to 120% of the impurity's specification limit. ich.org A validated HPLC method for Paricalcitol and its related impurities (including Impurity B) established linearity over a concentration range of 0.002–0.1 mg/mL. researchgate.net The relationship between concentration and analytical response is typically evaluated using linear regression analysis, which provides the correlation coefficient (r), slope, and y-intercept. ikev.org A correlation coefficient close to 1.0 (e.g., >0.999) is generally considered evidence of a strong linear relationship. nih.gov

Table 2: Example Linearity Data for a Paricalcitol Impurity

| Concentration Level (% of Specification) | Concentration (µg/mL) | Instrument Response (Area Units) |

|---|---|---|

| LOQ | 0.05 | 2,150 |

| 50% | 0.25 | 10,300 |

| 80% | 0.40 | 16,500 |

| 100% | 0.50 | 20,550 |

| 120% | 0.60 | 24,700 |

| Correlation Coefficient (r) | 0.9998 |

Note: Data is illustrative, based on principles from cited literature. researchgate.netikev.org

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often determined by spiking a sample matrix with a known quantity of the impurity standard at different concentration levels within the specified range. The recovery of the added impurity is then calculated. For Paricalcitol, validated methods have demonstrated recoveries higher than 95%. nih.govscience.gov One study showed recovery for an added substance in a Paricalcitol formulation to be between 98.8% and 104.8%. nih.gov

Precision is a measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. ich.org

Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. For a validated stability-indicating HPLC method for Paricalcitol, the repeatability and intermediate precision were estimated as having an RSD of less than 3.5%. researchgate.netnih.gov

Table 3: Example Accuracy and Precision Data for this compound

| Parameter | Concentration Level | Acceptance Criteria | Result |

|---|---|---|---|

| Accuracy (% Recovery) | LOQ | e.g., 80.0% - 120.0% | 98.5% |

| 100% | 101.2% | ||

| 120% | 99.8% | ||

| Precision (% RSD) | Repeatability (n=6) | e.g., ≤ 5.0% | 1.8% |

| Intermediate Precision | 2.5% |

Note: Data is illustrative, based on typical results and criteria from cited literature. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org For an impurity test, the LOQ is a critical validation parameter. loesungsfabrik.de

These limits are often determined based on the signal-to-noise ratio (S/N) of the analytical signal, where an S/N ratio of 3:1 is common for LOD and 10:1 for LOQ. google.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ikev.org A validated method for determining an antioxidant in a Paricalcitol capsule formulation reported an LOD of 0.0013 µg/mL and an LOQ of 0.0039 µg/mL, with the precision at the LOQ level being 6.2% RSD. nih.gov Another study on Paricalcitol reported an LOQ of 0.002 mg/mL for related impurities. researchgate.net

Table 4: LOD and LOQ Values from Validated Methods

| Analyte | Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Paricalcitol Related Impurities | HPLC | Not Reported | 0.002 mg/mL | researchgate.net |

| Butylated Hydroxytoluene (in Paricalcitol capsule) | RP-LC | 0.0013 µg/mL | 0.0039 µg/mL | nih.gov |

Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.orgikev.org It provides an indication of the method's reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase composition, flow rate, or column temperature. researchgate.net

A study on Paricalcitol and its related substances evaluated robustness by varying the flow rate (±0.2 mL/min), column temperature (±5°C), and the organic ratio in the mobile phase (±2.0%). researchgate.net The method's performance, particularly the resolution between critical peak pairs, was monitored under these varied conditions to ensure it remained acceptable. researchgate.net Ruggedness is often considered as part of intermediate precision and assesses the reproducibility of results under different conditions, such as with different analysts, instruments, or laboratories. ich.org

Table 5: Example of a Robustness Study for an HPLC Method

| Parameter Varied | Condition | Resolution between Paricalcitol and Impurity B |

|---|---|---|

| Original Condition | - | 5.1 |

| Flow Rate (mL/min) | 0.8 (-0.2) | 5.4 |

| 1.2 (+0.2) | 4.8 | |

| Column Temperature (°C) | 20 (-5) | 5.5 |

| 30 (+5) | 4.9 | |

| Mobile Phase Organic Ratio | -2.0% | 4.7 |

| +2.0% | 5.3 |

Note: Data is illustrative, based on the robustness study design described in cited literature. researchgate.net

Impurity Control and Mitigation Strategies in Paricalcitol Manufacturing

Process Optimization for Minimizing Impurity B001 Formation

The formation of Impurity B001 and other related substances in Paricalcitol (B1678470) synthesis is mitigated through a multi-faceted approach involving rigorous control of raw materials, optimization of reaction conditions, and sophisticated purification techniques.

Raw Material Purity Control and Specification Development

The quality of the final Paricalcitol drug substance is intrinsically linked to the purity of the starting materials and reagents. To this end, stringent specifications are developed and implemented for all raw materials used in the synthesis. This includes detailed characterization and testing to ensure they are free from contaminants that could potentially react to form Impurity B001 or other undesirable byproducts. The manufacturing process and the control of reagents, solvents, and intermediates are deemed acceptable by regulatory bodies, ensuring a high-quality starting point for the synthesis. hpfb-dgpsa.ca

Reaction Condition Optimization (Temperature, pH, Solvent Selection, Reaction Time)

The conditions under which the chemical reactions to synthesize Paricalcitol occur are carefully controlled to maximize the yield of the desired product and minimize the formation of impurities. Key parameters that are optimized include:

Temperature: Almost all chemical reaction rates increase with a rise in temperature. In Paricalcitol synthesis, the temperature is carefully controlled to ensure the desired reaction proceeds at an optimal rate without promoting side reactions that could lead to the formation of Impurity B001. nih.gov

pH: The acidity or alkalinity of the reaction mixture can significantly influence the reaction pathway. For instance, an excess of a basic substance like sodium hydroxide (B78521) was found to increase the rate of impurity formation in a similar chemical synthesis. nih.gov Therefore, the pH is maintained within a specific range to favor the formation of Paricalcitol.

Solvent Selection: The choice of solvent is critical as it must dissolve the reactants and facilitate the reaction without causing degradation of the drug substance. google.com Paricalcitol is known to be soluble in polar solvents like ethanol (B145695) and propylene (B89431) glycol. geneesmiddeleninformatiebank.nl The manufacturing process for Paricalcitol injection utilizes a co-solvent system of ethanol, propylene glycol, and water for injection. hpfb-dgpsa.ca

Reaction Time: The duration of the reaction is optimized to allow for the complete conversion of starting materials to Paricalcitol while limiting the time for potential side reactions or degradation to occur. nih.gov

This systematic optimization, often guided by Design of Experiments (DoE), helps in identifying the ideal combination of these parameters to ensure high purity and yield. nih.gov

Crystallization and Purification Strategies for Impurity Removal

Following the chemical synthesis, purification steps are essential to remove any remaining impurities, including Impurity B001. Crystallization is a key technique used for this purpose. By carefully selecting solvents and controlling temperature, Paricalcitol can be selectively crystallized from the solution, leaving impurities behind in the mother liquor.

Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify impurities. veeprho.com A developed gradient liquid chromatographic method uses an Altima C18 column to effectively separate Paricalcitol from its related impurities, including A, B, C, D, E, F, G, H, and I. researchgate.net

Table 1: Chromatographic Conditions for Paricalcitol Impurity Analysis

| Parameter | Condition |

| Column | Altima C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water:Acetonitrile (85:15) |

| Mobile Phase B | Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 252 nm |

| Validation Range | 0.002–0.1 mg/mL for Paricalcitol and its impurities |

Source: Development and validation of a reverse-phase liquid chromatographic method for assay and related substances of paricalcitol. researchgate.net

Impurity Scavenging Approaches

In some instances, specific impurities may be difficult to remove through conventional purification methods. In such cases, impurity scavenging techniques can be employed. This involves adding a reagent that selectively reacts with the target impurity, converting it into a new compound that is more easily removed from the mixture. While specific scavenging approaches for Impurity B001 are not detailed in the provided information, this remains a potential strategy in pharmaceutical process development.

Stability-Indicating Method Development and Application for Impurity B001 Monitoring

To ensure the ongoing quality and stability of Paricalcitol, robust analytical methods are required to detect and quantify any impurities that may form over time. Stability-indicating methods are analytical procedures that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.

A validated stability-indicating HPLC method has been developed for Paricalcitol. researchgate.net This method is crucial for stability studies, where the drug product is subjected to stress conditions such as heat, light, acid, and base hydrolysis to identify potential degradation products. researchgate.net For example, under photolytic stress, a degradation product was observed at a relative retention time (RRT) of 11.41. researchgate.net Under oxidative stress with 3% hydrogen peroxide, an impurity at an RRT of 1.01 was observed. researchgate.net

The method demonstrates specificity, linearity, precision, and accuracy, making it suitable for routine quality control analysis. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for Paricalcitol have been established, ensuring even trace amounts of impurities can be reliably detected. researchgate.net

Table 2: Forced Degradation Studies of Paricalcitol

| Stress Condition | Observations |

| Acid Hydrolysis | The drug degraded in 0.1 M HCl at 85°C. researchgate.net |

| Base Hydrolysis | Heating in 0.1 M NaOH at 85°C yielded major and minor degradation products. researchgate.net |

| Oxidative Degradation | An impurity at RRT 1.01 was observed after 7 days in 3% hydrogen peroxide. researchgate.net |

| Photolytic Degradation | A degradation product at RRT 11.41 formed under ICH photostability conditions. researchgate.net |

| Thermal Degradation | The drug was exposed to 80°C for 4 hours. researchgate.net |

Sources: Validated Stability-Indicating HPLC Method for Paricalcitol in Pharmaceutical Dosage Form According to ICH Guidelines. researchgate.net, Development and validation of a reverse-phase liquid chromatographic method for assay and related substances of paricalcitol. researchgate.net

Degradation Product Control in Paricalcitol Formulation and Storage

The stability of the final Paricalcitol drug product is critical to maintain its therapeutic efficacy and safety throughout its shelf life. Degradation products can arise from the interaction of the drug substance with excipients, packaging materials, or environmental factors like light and oxygen.

Studies have shown that Paricalcitol is sensitive to light, and therefore the product should be kept in its carton until use to protect it. geneesmiddeleninformatiebank.nl The stability of Paricalcitol injection can also be affected by the rubber stoppers used in vials, which can catalyze degradation. google.com To address this, the use of chlorobutyl or chlorinated butyl stoppers has been shown to increase the shelf-life of the drug. google.com

Furthermore, controlling the residual oxygen content in the product's container, such as an ampoule, to a low level can significantly reduce the formation of certain degradation impurities. google.com Stability studies conducted at various temperatures and humidity levels (e.g., 25°C/60% RH and 40°C/75% RH) are used to establish the appropriate storage conditions and shelf-life for the product. geneesmiddeleninformatiebank.nl These studies have demonstrated that Paricalcitol is a stable compound when packaged and stored as proposed. hpfb-dgpsa.ca

Packaging Material Selection and Storage Condition Optimization

The selection of primary packaging and the definition of optimal storage conditions are critical for preventing the degradation of Paricalcitol and the subsequent formation of impurities. veeprho.com Paricalcitol is known to be sensitive to light and temperature, which can act as catalysts for degradation reactions. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Packaging Material Selection: The primary packaging must protect the formulation from environmental factors, particularly light. For Paricalcitol injections, Type I clear glass vials are often used, but they must be kept in the outer carton to protect them from light until the point of use. geneesmiddeleninformatiebank.nlaccord-healthcare.asia For oral formulations, such as capsules, packaging may involve sealed hard gelatin capsules or soft gelatin capsules, which are then placed in bottles or blisters that offer light protection. google.com Compatibility studies also extend to the container closure system to ensure that no leachables from the packaging material (e.g., plasticizers, adhesives) migrate into the product and catalyze degradation or appear as impurities themselves. google.com

Storage Condition Optimization: Stability studies are conducted under various temperature and humidity conditions as stipulated by ICH guidelines to determine the ideal storage environment. researchgate.net For Paricalcitol drug substance, long-term storage is often recommended at or below -18°C. geneesmiddeleninformatiebank.nl Finished drug products, such as injections, may have a storage recommendation of not storing above 30°C. accord-healthcare.asia A stability study for a Paricalcitol injection formulation demonstrated that the product remained stable with minimal change in total impurities when stored for 6 months at 25°C ± 2°C and 60% ± 10% relative humidity. google.com

Table 2: Illustrative Stability Data for Paricalcitol Injection in Glass Vials This table shows hypothetical stability data for a Paricalcitol formulation to assess the impact of storage conditions on the formation of Impurity B001 over a 12-month period.

| Storage Condition | Time Point (Months) | Assay of Paricalcitol (%) | Impurity B001 (%) | Total Impurities (%) |

| 25°C / 60% RH | 0 | 100.1 | < 0.05 | 0.15 |

| 3 | 99.8 | 0.06 | 0.21 | |

| 6 | 99.5 | 0.08 | 0.28 | |

| 12 | 99.0 | 0.11 | 0.45 | |

| 40°C / 75% RH | 0 | 100.1 | < 0.05 | 0.15 |

| 3 | 98.2 | 0.15 | 0.65 | |

| 6 | 96.9 | 0.24 | 1.10 | |

| Photostability (ICH Q1B) | 1.2 million lux hours | 97.5 | 0.20 | 0.95 |

In-process Control (IPC) and Release Testing Strategies for Impurity B001

A robust testing strategy, encompassing both in-process controls (IPCs) and final release testing, is essential for ensuring that Impurity B001 and other impurities in Paricalcitol are consistently maintained below their specified limits. tapi.com

In-process Control (IPC): IPCs are tests performed at critical stages of the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product meets its quality specifications. For Paricalcitol, this could involve testing synthetic intermediates to ensure that process-related impurities are purged before proceeding to the next step. acs.org For the drug product, IPCs might include monitoring the pH and clarity of the bulk formulation solution before it is filled into vials or capsules. By controlling critical process parameters, the formation of degradation impurities like B001 can be minimized.

Release Testing: Release testing is performed on the finished drug product before it is released for sale. A validated stability-indicating analytical method, typically HPLC, is required to separate, detect, and quantify Paricalcitol and all its potential impurities, including Impurity B001. researchgate.nethpfb-dgpsa.ca The method must be proven specific, accurate, precise, and linear for the quantification of these impurities. researchgate.net The specification for the final product will include acceptance criteria for known impurities, unknown impurities, and total impurities, which are established based on regulatory guidelines (e.g., ICH) and data from toxicological studies. For example, a specification might state that any single unspecified impurity must not be more than 0.10%. google.com

Table 3: Example of Release Testing Specification for a Paricalcitol Product This table provides an illustrative set of specifications for impurities in a final Paricalcitol drug product.

| Test Parameter | Analytical Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless solution, free from visible particles |

| Identification | HPLC (Retention Time) | Retention time of the major peak corresponds to that of the Paricalcitol reference standard |

| Assay | HPLC | 95.0% - 105.0% of label claim |

| Impurity B001 | HPLC | Not more than 0.15% |

| Any Unspecified Impurity | HPLC | Not more than 0.10% |

| Total Impurities | HPLC | Not more than 0.5% |

Regulatory Science and Quality Assurance Perspectives on Paricalcitol Impurities Analytical/methodological Focus

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C, Q2R1) Relevance to Paricalcitol (B1678470) Impurity B001

The International Council for Harmonisation (ICH) has established a comprehensive set of guidelines that provide a framework for the control of impurities in new drug substances and products. These guidelines are fundamental to the regulatory approval and ongoing quality control of pharmaceuticals, including Paricalcitol and its impurities like Impurity B001.

The primary ICH quality guidelines relevant to the control of Paricalcitol Impurity B001 include:

ICH Q3A(R2): Impurities in New Drug Substances. This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in the active pharmaceutical ingredient (API).

ICH Q3B(R2): Impurities in New Drug Products. This guideline extends the principles of Q3A to the finished drug product, addressing degradation products that may form during manufacturing or upon storage.

ICH Q3C(R8): Impurities: Guideline for Residual Solvents. This guideline provides permissible daily exposure (PDE) limits for residual solvents that may be used in the synthesis of the drug substance.

ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. This guideline details the requirements for validating analytical methods used for the detection and quantification of impurities.

These guidelines collectively ensure that a robust control strategy is in place for impurities such as this compound throughout the product's lifecycle.

The reliable detection and quantification of this compound necessitate the use of validated analytical methods, as stipulated by ICH Q2(R1). researchgate.netich.org The validation of an analytical procedure provides documented evidence that the method is suitable for its intended purpose. For impurity testing, this involves demonstrating several key performance characteristics.

A typical analytical method for Paricalcitol and its impurities is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The validation of such a method for this compound would include the parameters outlined in the table below.

| Validation Parameter | Objective and Typical Requirements for Impurity Quantification |

|---|---|

| Specificity | The ability to unequivocally assess the analyte in the presence of other components. For Impurity B001, this means demonstrating that the analytical signal is not affected by the main Paricalcitol peak, other impurities, degradation products, or matrix components. This is often demonstrated by spiking the drug substance with known impurities and showing adequate separation. europa.eu |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations that encompass the expected levels of Impurity B001, typically from the reporting threshold to above the specification limit. ich.org |

| Range | The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For impurities, the range should typically cover from the reporting level to 120% of the specification. fda.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. Accuracy for an impurity is often determined by analyzing a sample of the drug substance spiked with a known amount of the impurity standard. researchgate.net |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for Impurity B001 must be at or below the reporting threshold. fda.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. |

ICH Q3A and Q3B establish thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose of the drug substance. The purpose of these thresholds is to provide a rational basis for when further investigation into an impurity is required.

Reporting Threshold: This is the level above which an impurity must be reported in the regulatory submission. The presence of any impurity exceeding this threshold needs to be documented.

Identification Threshold: Above this level, efforts must be made to determine the structure of the impurity.

Qualification Threshold: If an impurity is present at a level above this threshold, its biological safety must be assessed.

The application of these thresholds ensures that impurities like this compound are appropriately monitored and controlled to ensure the quality and consistency of the final drug product.

Quality by Design (QbD) Principles in Impurity Control for Paricalcitol

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netthaiscience.info In the context of impurity control for Paricalcitol, including Impurity B001, QbD principles are applied to proactively design a manufacturing process that consistently delivers a product with the desired quality attributes.

The core elements of a QbD approach to controlling this compound include:

Defining the Quality Target Product Profile (QTPP): This involves identifying the critical quality attributes (CQAs) of the Paricalcitol drug substance, including the acceptable level of Impurity B001.

Identifying Critical Process Parameters (CPPs): Through risk assessment and experimental studies, the manufacturing process parameters that have a significant impact on the formation and removal of Impurity B001 are identified.

Establishing a Design Space: A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the established design space is not considered a change and provides regulatory flexibility.

Developing a Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. This includes controls on raw materials, in-process controls, and final product specifications for Paricalcitol and its impurities. researchgate.net

The application of QbD principles allows for a more robust and scientifically sound approach to impurity control, moving from a reactive "testing to quality" paradigm to a proactive "building in quality" approach.

Lifecycle Management of Impurity Profile: From Development to Commercialization

The management of the impurity profile of a drug substance like Paricalcitol is an ongoing process that extends throughout the product's lifecycle, from early development through to commercial manufacturing and post-approval changes. A lifecycle management approach ensures that the impurity profile, including the levels of impurities such as Impurity B001, remains consistent and within acceptable limits.

Key aspects of the lifecycle management of the Paricalcitol impurity profile include:

Early Development: In the initial stages, the focus is on identifying potential impurities, including Impurity B001, through stress testing and analysis of early batches. This information helps in the development of a robust synthetic route and analytical methods.

Process Scale-up and Validation: As the manufacturing process is scaled up, the impurity profile is closely monitored to ensure that no new impurities appear and that the levels of existing impurities, including Impurity B001, remain under control. Process validation demonstrates that the commercial process is capable of consistently producing Paricalcitol with the desired purity.

Commercial Manufacturing: During routine commercial production, the impurity profile is monitored through regular testing of the drug substance. Any trends or out-of-specification results for Impurity B001 would trigger an investigation to identify the root cause and implement corrective and preventive actions.

Post-Approval Changes: Any changes to the manufacturing process, raw materials, or manufacturing site require a thorough evaluation of their potential impact on the impurity profile. This ensures that the quality of Paricalcitol remains consistent after the implementation of any changes.

A proactive lifecycle management approach to the impurity profile is essential for maintaining the quality, safety, and efficacy of Paricalcitol throughout its time on the market.

Computational and Theoretical Approaches in Paricalcitol Impurity Research

Molecular Modeling and Simulation of Impurity Formation Mechanisms

Understanding the precise mechanisms through which impurities like Paricalcitol (B1678470) Impurity B001 are formed is a critical step in controlling their presence in the final drug product. Molecular modeling and simulation techniques offer a powerful lens to visualize and analyze these complex chemical transformations at an atomic level.

Researchers utilize quantum mechanics (QM) and molecular mechanics (MM) methods to model the reactants, intermediates, transition states, and products involved in the potential formation pathways of Paricalcitol Impurity B001. Density Functional Theory (DFT) is a commonly employed QM method that can provide accurate electronic structure information and energetics of the reacting molecules. These calculations can elucidate the most energetically favorable reaction pathways, helping to identify the key steps and conditions that lead to the formation of this specific impurity.

For instance, if Impurity B001 is hypothesized to form from a specific reaction side-product of the Paricalcitol synthesis, molecular simulations can model the interaction of reactants and catalysts, the bond-breaking and bond-forming processes, and the influence of solvent molecules. This provides a dynamic view of the reaction and can reveal subtle mechanistic details that are difficult to observe experimentally.

Table 1: Hypothetical Parameters for Molecular Modeling of this compound Formation

| Parameter | Computational Method | Basis Set | Software Example |

| Geometry Optimization | DFT (B3LYP) | 6-31G | Gaussian, ORCA |

| Transition State Search | QST2/QST3, Berny | 6-31G | Gaussian |

| Energy Profile Calculation | DFT (M06-2X) | def2-TZVP | ORCA, Spartan |

| Solvent Effects | PCM, SMD | - | Gaussian, ORCA |

In Silico Prediction of Degradation Pathways

Beyond its initial formation, the stability of Paricalcitol and the potential for it to degrade into impurities like B001 over time is a significant concern. In silico prediction of degradation pathways has become an indispensable tool in pharmaceutical development, allowing for the proactive identification of potential degradants under various stress conditions.

Knowledge-based expert systems and quantum chemical calculations are the cornerstones of in silico degradation prediction. These systems contain extensive databases of chemical reactions and degradation mechanisms. By inputting the structure of Paricalcitol, these tools can predict its susceptibility to hydrolysis, oxidation, photolysis, and thermal degradation, and propose the structures of the resulting degradation products.

Should this compound be a degradant, these predictive models could map out the specific chemical transformations leading to its formation. For example, the model might predict that a specific functional group in the Paricalcitol molecule is susceptible to oxidation under atmospheric conditions, leading to the formation of Impurity B001. This information is invaluable for developing appropriate storage and handling conditions to minimize its formation.

Quantitative Structure-Activity Relationship (QSAR) for Predicting Impurity Formation Tendencies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with a specific property, in this case, the tendency to form an impurity. While QSAR is often associated with predicting biological activity, its application can be extended to predict chemical reactivity and stability.

In the context of this compound, a QSAR model could be developed to predict the propensity of various synthetic intermediates or Paricalcitol analogues to form this specific impurity. The model would be built using a dataset of compounds with known impurity formation levels. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would be calculated for each compound. These descriptors can include electronic, steric, and thermodynamic properties.

Through statistical methods such as multiple linear regression or machine learning algorithms, a mathematical relationship between the molecular descriptors and the impurity formation tendency is established. This model can then be used to predict the likelihood of new, untested compounds forming this compound, aiding in the design of synthetic routes that minimize its formation.

Table 2: Example Molecular Descriptors for a QSAR Model of Impurity Formation

| Descriptor Class | Example Descriptors |

| Electronic | HOMO/LUMO energies, Mulliken charges |

| Steric | Molecular volume, Surface area |

| Topological | Wiener index, Balaban J index |

| Thermodynamic | Enthalpy of formation, Gibbs free energy |

Chemometric Approaches for Impurity Profiling Data Analysis

During the manufacturing and quality control of Paricalcitol, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to generate complex impurity profiles. Chemometric approaches are essential for extracting meaningful information from this large and often complex data.

Principal Component Analysis (PCA) is a powerful chemometric tool that can be used to analyze impurity profiling data from different batches of Paricalcitol. PCA can help identify patterns and trends in the data, highlighting variations in the impurity profile and potentially correlating them with specific process parameters. For example, a PCA plot might reveal that batches with higher levels of Impurity B001 are clustered together, and further investigation could link this to a specific raw material source or reaction temperature.

Future Directions and Emerging Research Avenues in Paricalcitol Impurity Science

Development of Novel High-Throughput Impurity Detection Technologies

The demand for faster and more efficient impurity analysis in pharmaceutical manufacturing is driving the development of high-throughput screening (HTS) technologies. bmglabtech.com HTS leverages automation, robotics, and sophisticated data processing to test vast numbers of samples against specific biological or chemical targets at an accelerated rate. nih.govwikipedia.org In the context of Paricalcitol (B1678470) synthesis, HTS can be adapted to rapidly screen for the presence of known and unknown impurities across numerous batches and process variations.

Key advancements in this area include the miniaturization of assays into high-density microplates (from 96 to 1536 wells or more), which significantly reduces the volume of reagents and samples required. nih.gov Automated systems can handle sample preparation, reagent addition, and final readout, enabling the analysis of thousands of compounds per day. bmglabtech.comnih.gov For impurity detection, this means that various stages of the Paricalcitol synthesis can be monitored with unprecedented speed, allowing for real-time process adjustments.

Future HTS platforms for impurity analysis are expected to integrate advanced detection methods, such as mass spectrometry, directly into the screening workflow. This would allow not just for the detection of an impurity's presence but also for its immediate identification and quantification, providing a powerful tool for quality control in the manufacturing of Paricalcitol.

Table 1: Evolution of High-Throughput Screening Plate Formats

| Plate Format (Wells) | Typical Working Volume (per well) | Primary Advantage |

| 96 | 100-200 µL | Standard format, widely compatible |

| 384 | 25-50 µL | Increased throughput, reduced reagent use |

| 1536 | 2.5-10 µL | High-density screening, significant cost savings |

| 3456+ | < 2.5 µL | Ultra-high-throughput, further miniaturization |

Advanced Spectroscopic and Chromatographic Techniques for Trace Impurity Analysis

The detection and characterization of trace-level impurities like Paricalcitol Impurity B001 necessitate analytical techniques with exceptional sensitivity and specificity. chemass.si The future of trace analysis lies in the continued advancement and hyphenation of spectroscopic and chromatographic methods. biomedres.usnih.gov

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis, but its evolution into Ultra-Performance Liquid Chromatography (UPLC) has enabled faster separations with higher resolution and sensitivity. biomedres.us When coupled with advanced mass spectrometry (MS) techniques, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, it creates a powerful tool for impurity profiling. biomedres.us These hyphenated LC-MS systems can separate complex mixtures and provide accurate mass measurements, which are crucial for elucidating the structures of unknown impurities. chemass.sibiomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for volatile or semi-volatile impurities that may be present from starting materials or solvents. nih.govbiomedres.us Advances in GC technology, such as two-dimensional GC (GCxGC), offer enhanced separation power for highly complex samples.

Future developments will likely focus on improving the sensitivity of detectors and exploring novel stationary phases in chromatography to enhance the separation of structurally similar compounds. Capillary NMR spectroscopy is also an emerging tool that reduces the amount of isolated impurity needed for structural confirmation, streamlining the characterization process. contractpharma.com

Table 2: Comparison of Advanced Analytical Techniques for Impurity Profiling

| Technique | Principle | Application in Impurity Analysis | Key Advantage |

| UPLC-MS | Separates compounds based on polarity, followed by mass-to-charge ratio detection. biomedres.usbiomedres.us | Identification and quantification of non-volatile organic impurities and degradation products. | High sensitivity, high resolution, and structural elucidation capabilities. biomedres.us |

| GC-MS | Separates volatile compounds based on boiling point, followed by mass detection. nih.gov | Detection of residual solvents and volatile organic impurities. | "Gold standard" for volatile substance identification. nih.gov |

| LC-NMR | Combines chromatographic separation with Nuclear Magnetic Resonance spectroscopy. nih.gov | In-line structural elucidation of impurities without isolation. | Provides detailed structural information directly. contractpharma.com |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility. nih.gov | Analysis of charged impurities, including enantiomeric impurities. | High efficiency and resolution for charged molecules. |